(2-Phenoxy-phenyl)-hydrazine hydrochloride
Overview
Description
(2-Phenoxy-phenyl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with gaba-ergic neurotransmission
Mode of Action
It’s worth noting that compounds with similar structures have been found to modulate the activity of gaba-ergic and glutamatergic systems
Biochemical Pathways
Given the potential interaction with gaba-ergic neurotransmission , it’s plausible that this compound could affect pathways related to neurotransmitter synthesis, release, and reuptake
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Phenoxy-phenyl)-hydrazine hydrochloride are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. Similar compounds have been shown to be detectable in workplace air , suggesting potential routes of exposure and absorption
Result of Action
Similar compounds have been associated with anticonvulsant activity
Action Environment
Similar compounds have been detected in workplace air , suggesting that environmental conditions such as air quality and temperature could potentially influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride typically involves the reaction of 2-phenoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Phenoxy-phenyl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Phenoxy-phenyl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks the phenoxy group.
2-Phenylhydrazine: Similar but with different substitution patterns on the phenyl ring.
Phenoxyhydrazine: Similar but with different substitution patterns on the phenoxy group.
Uniqueness: (2-Phenoxy-phenyl)-hydrazine hydrochloride is unique due to the presence of both phenoxy and phenyl groups attached to the hydrazine moiety. This unique structure imparts distinct chemical properties, making it a valuable compound in various chemical reactions and research applications.
Properties
IUPAC Name |
(2-phenoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCMGYLUIMOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109221-96-7 | |
Record name | Hydrazine, (2-phenoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109221-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-phenoxyphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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